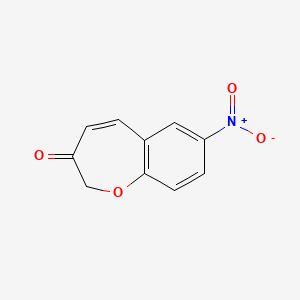![molecular formula C13H17IO2 B15165621 1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene CAS No. 500702-36-3](/img/structure/B15165621.png)
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene is an organic compound with the molecular formula C13H17IO2. This compound features a benzene ring substituted with a methoxy group and an iodopent-3-en-1-yloxy group. It is of interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene can be achieved through a multi-step process involving the following key steps:
Preparation of 4-Iodopent-3-en-1-ol: This intermediate can be synthesized by the iodination of pent-3-en-1-ol using iodine and a suitable oxidizing agent.
Formation of this compound: The final compound can be obtained by reacting 4-iodopent-3-en-1-ol with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The double bond in the pentenyl chain can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution: Products such as azido or thiocyanato derivatives.
Oxidation: Epoxides or diols.
Reduction: Saturated alkanes.
科学研究应用
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Material Science: It can be used in the development of novel materials with specific properties.
作用机制
The mechanism of action of 1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the methoxy group can influence its binding affinity and selectivity towards these targets.
相似化合物的比较
Similar Compounds
- 1-{[(4-Bromopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
- 1-{[(4-Chloropent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
- 1-{[(4-Fluoropent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene
Uniqueness
1-{[(4-Iodopent-3-EN-1-YL)oxy]methyl}-4-methoxybenzene is unique due to the presence of the iodine atom, which can participate in specific interactions such as halogen bonding
属性
CAS 编号 |
500702-36-3 |
|---|---|
分子式 |
C13H17IO2 |
分子量 |
332.18 g/mol |
IUPAC 名称 |
1-(4-iodopent-3-enoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C13H17IO2/c1-11(14)4-3-9-16-10-12-5-7-13(15-2)8-6-12/h4-8H,3,9-10H2,1-2H3 |
InChI 键 |
CJMMOOYBVFQSOC-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCCOCC1=CC=C(C=C1)OC)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


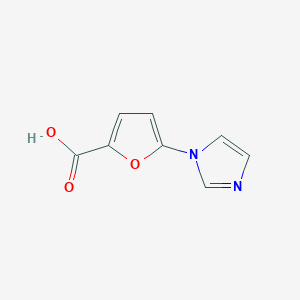
![2-Pyridinamine, 3-[[3-(trifluoromethoxy)phenyl]methoxy]-](/img/structure/B15165558.png)
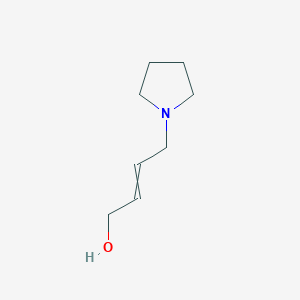
![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)
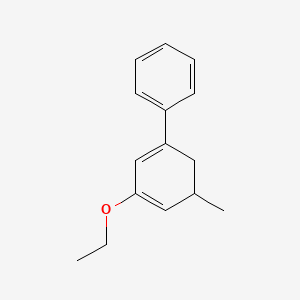
![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)
![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
![4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B15165605.png)
![N-[4-[2-(2-Chlorophenyl)-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B15165610.png)
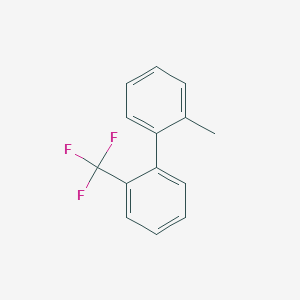
![3-(4-Nitrophenyl)-6-phenyl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B15165637.png)
